3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one
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Overview
Description
3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one is a steroidal compound with the molecular formula C21H34O4This compound is often used in scientific research due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one typically involves multi-step organic reactions. The starting materials are usually simpler steroidal compounds, which undergo various chemical transformations such as hydroxylation, oxidation, and reduction to introduce the desired functional groups at specific positions on the steroid backbone .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one can undergo several types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one involves its interaction with specific molecular targets and pathways in the body. It is known to bind to steroid receptors, influencing gene expression and protein synthesis. This compound can modulate various physiological processes, including inflammation, immune response, and cellular growth .
Comparison with Similar Compounds
Similar Compounds
3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: Another pregnane derivative with similar hydroxyl groups but different positions, affecting its biological activity.
3alpha,6alpha-Dihydroxy-5beta-pregnan-20-one: Differing in the position of hydroxyl groups, leading to distinct chemical and biological properties.
3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one: A stereoisomer with different spatial arrangement of hydroxyl groups, resulting in unique interactions with biological targets.
Uniqueness
3alpha,17,20beta-Trihydroxy-5beta-pregnan-11-one is unique due to its specific arrangement of hydroxyl groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for studying complex biological processes and developing new therapeutic agents .
Properties
Molecular Formula |
C21H34O4 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(3S,5R,8S,9S,10S,13S,14R,17R)-3,17-dihydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H34O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h12-16,18,22-23,25H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,18-,19+,20+,21+/m1/s1 |
InChI Key |
WKFXHNDWEHDGQD-KJMZVMDWSA-N |
Isomeric SMILES |
C[C@H]([C@]1(CC[C@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
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